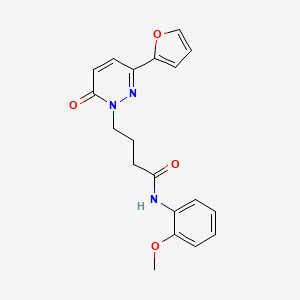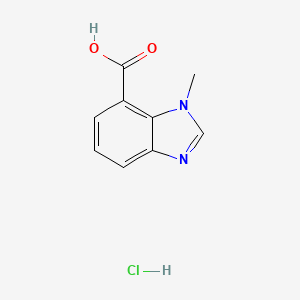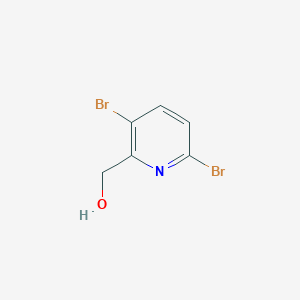
Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including alkylation, reduction, and cycloaddition reactions. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromo and fluoro-substituted precursor using ammonium acetate in glacial acetic acid . Similarly, ethyl-2-(4-aminophenoxy) acetate was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction . These methods could potentially be adapted for the synthesis of Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the crystal system and unit cell parameters . Hirshfeld surface analysis has been used to discuss non-covalent interactions contributing to molecular packing . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The related compounds have been involved in various chemical reactions, including intramolecular cycloaddition . The reactivity of such compounds can be studied using computational methods like density functional theory (DFT) to predict the behavior of this compound in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by spectroscopic methods (FT-IR, NMR, UV-Visible) and thermal analysis (TGA, DTA) . These methods could be used to determine the properties of this compound, such as its thermal stability and electronic transitions. Computational studies, including DFT and time-dependent DFT (TD-DFT), have been used to calculate quantum chemical parameters and simulate UV/Vis spectra, which could also be applied to this compound .
科学的研究の応用
Chemical Synthesis and Characterization
Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate and its derivatives are primarily used in chemical synthesis and characterization. The compound has been synthesized and characterized through various techniques, revealing its crystal structure and potential as a building block for further chemical synthesis.
- Synthesis and Characterization : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, synthesized from a derivative of this compound, was characterized using techniques like FT-IR, thermogravimetric analysis, UV-Visible, and X-ray diffraction, revealing its orthorhombic crystal structure (Sapnakumari et al., 2014).
- Building Synthon for Hypoglycemic Agents : Ethyl-2-(4-aminophenoxy)acetate, a derivative, was synthesized and identified as a precursor for dual hypoglycemic agents. It was characterized by various spectroscopy techniques and X-ray crystal structure determination, showing its potential as a building synthon for novel hypoglycemic agents (Altowyan et al., 2022).
Material Science and Polymer Synthesis
This compound-related compounds are explored in material science, particularly in synthesizing polymers and studying their properties.
- Copolymerization and Synthesis : Novel trisubstituted ethylenes, including derivatives of this compound, were synthesized and copolymerized with styrene. The monomers' synthesis and copolymerization results were characterized, demonstrating their potential in creating new polymer materials (Hussain et al., 2019).
Medicinal Chemistry and Pharmacology
Some derivatives of this compound are studied for their potential medicinal applications, including as inhibitors in medical treatments.
- HIV-1 Integrase Inhibitors : Compounds synthesized from derivatives of this compound were evaluated as potential HIV-1 integrase inhibitors. Their enzymatic and antiviral activities were tested, and their binding modes were studied through X-ray diffraction analyses and theoretical calculations (Vandurm et al., 2009).
Safety and Hazards
The safety information for Ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate includes several hazard statements: H302-H315-H319-H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNXUCOEIWKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)
![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)



![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)



![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

